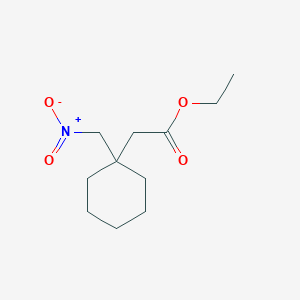

1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester

Description

1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester (C₁₁H₂₁NO₂, MW 199.26) is a cyclohexane-derived ester featuring a nitromethyl (-CH₂NO₂) substituent. It is structurally characterized by a cyclohexane ring fused to an acetic acid ethyl ester backbone, with the nitromethyl group imparting significant electron-withdrawing properties. This compound is of interest in pharmaceutical synthesis, particularly as a precursor to bioactive molecules like gabapentin (1-(aminomethyl)cyclohexaneacetic acid) via reduction of the nitro group . Isotopically labeled derivatives (e.g., deuterated versions, C₁₁H₁₃D₆NO₄, MW 235.31) are utilized in analytical and metabolic studies .

Properties

IUPAC Name |

ethyl 2-[1-(nitromethyl)cyclohexyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-2-16-10(13)8-11(9-12(14)15)6-4-3-5-7-11/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXXMLNOGLTXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCCCC1)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456239 | |

| Record name | (1-Nitromethylcyclohexyl)acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133938-45-1 | |

| Record name | (1-Nitromethylcyclohexyl)acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Michael Addition of Cyclohexylidene-Acetic Acid Ester with Nitromethane

The initial step typically involves the Michael addition of nitromethane to an alkyl ester of cyclohexylidene-acetic acid. This reaction is base-catalyzed, commonly using potassium hydroxide as the base catalyst. The reaction proceeds under controlled temperature conditions (around 95–100°C) with slow, continuous addition of nitromethane to ensure high selectivity and yield.

- Starting Material: Alkyl ester of cyclohexylidene-acetic acid, prepared via cyclohexanone and diethylphosphono-acetic acid ester.

- Catalyst/Base: Potassium hydroxide (KOH) or tetraalkylammonium fluorides.

- Solvent: Dimethyl sulfoxide (DMSO) is preferred for high purity and yield.

- Conditions: Nitromethane is added slowly in equimolar or slight excess amounts at 95–100°C.

- Outcome: Formation of 1-(nitromethyl)cyclohexaneacetic acid ester with yields up to 90% and purity around 90% with minimal by-products.

This step is critical as it forms the nitromethyl side chain on the cyclohexane ring via conjugate addition, setting the stage for subsequent transformations.

Hydrolysis of the Ester Group

Following the Michael addition, the alkyl ester group is hydrolyzed to the corresponding acid. This is typically achieved under mild basic conditions using aqueous methanolic potassium hydroxide at room temperature.

- Reagents: Aqueous methanolic KOH solution.

- Conditions: Stirring at room temperature for extended periods (e.g., 24 hours).

- Workup: Removal of methanol by vacuum distillation, pH adjustment with potassium dihydrogen phosphate, and extraction with ethyl acetate.

- Yield: Approximately 80% isolated yield of 1-(nitromethyl)cyclohexyl acetic acid.

- Purity: High purity (98–99%) can be achieved without complex ion-exchange steps.

This step converts the ester intermediate into the free acid, which is essential for further hydrogenation and derivatization.

Catalytic Hydrogenation to Aminomethyl Derivatives

Hydrogenation of the nitro group to an amino group is carried out under mild conditions using palladium on activated carbon (Pd/C) as the catalyst.

- Catalyst: Palladium on activated carbon (commonly 10% Pd/C).

- Solvent: Methanol or other C1–C4 alcohols.

- Conditions: Room temperature to 50°C, atmospheric or slightly elevated pressure (1–20 kPa).

- Procedure: The nitro compound is hydrogenated until the consumption of calculated hydrogen amount is complete.

- Yield: 50–70% yield of 1-(aminomethyl)cyclohexyl acetic acid derivatives.

- Advantages: No need for high-pressure apparatus, expensive catalysts, or ion-exchange purification; avoids formation of lactam by-products.

This step efficiently converts the nitro functionality to the corresponding amino group, a key transformation for pharmaceutical intermediates.

Alternative Preparation via Esterification and Salt Formation

For pharmaceutical applications, the amino acid derivatives are often converted into their ethyl ester hydrochloride salts for improved stability and handling.

- Esterification: Amino acids dissolved in ethanol saturated with hydrochloric acid and refluxed for 1–3 hours.

- Isolation: Removal of solvent under vacuum, addition of acetonitrile, and crystallization at low temperature (-5 to 0°C).

- Yield: Approximately 40% yield for trans 4-amino-cyclohexyl acetic acid ethyl ester hydrochloride.

- Notes: Avoids use of highly flammable ether and corrosive hydrochloric acid vapors by employing safer solvents and conditions.

This method provides a stereochemically pure trans isomer, which is often required for active pharmaceutical ingredients.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Michael Addition | Nitromethane, KOH, DMSO | 95–100°C, slow addition | ~90 | ~90 | Base-catalyzed conjugate addition |

| 2 | Ester Hydrolysis | Aqueous methanolic KOH | Room temperature, 24 h | ~80 | 98–99 | Mild hydrolysis, pH adjustment, extraction |

| 3 | Catalytic Hydrogenation | Pd/C, Methanol | 10–50°C, atmospheric pressure | 50–70 | High | Reduction of nitro to amino group |

| 4 | Esterification & Salt Formation | Ethanol saturated with HCl | Reflux 1–3 h, crystallization | ~40 | High | Formation of ethyl ester hydrochloride salt |

Research Findings and Practical Considerations

- The use of dimethyl sulfoxide as solvent in the Michael addition step minimizes by-product formation and enhances yield.

- Slow and continuous addition of nitromethane is critical to controlling reaction selectivity.

- Hydrogenation under mild conditions avoids the need for high-pressure equipment and reduces safety concerns.

- The hydrolysis step avoids complex purification by using simple pH adjustments and extractions.

- The esterification and salt formation step is optimized to avoid hazardous solvents and improve safety and environmental impact.

- The stereochemistry of the product is important; methods exist to enrich the trans isomer, which is often the desired pharmaceutical form.

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: 1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester can undergo hydrolysis in the presence of an acid or base to yield (1-Nitromethylcyclohexyl)acetic acid and ethanol.

Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Hydrogen gas with a metal catalyst like palladium.

Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Hydrolysis: (1-Nitromethylcyclohexyl)acetic acid and ethanol.

Reduction: (1-Aminomethylcyclohexyl)acetic acid ethyl ester.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester is characterized by the presence of a nitromethyl group attached to a cyclohexaneacetic acid ethyl ester backbone. This structure contributes to its reactivity and suitability for various chemical transformations.

Medicinal Chemistry Applications

1. Intermediate in Drug Synthesis

- This compound serves as an important intermediate in the synthesis of gabapentin, a medication used to treat epilepsy and neuropathic pain. The conversion involves several steps, including Michael addition reactions and subsequent reductions, which utilize this compound as a precursor .

2. Neuropharmacological Research

- Research indicates that derivatives of this compound may exhibit neuroprotective effects. Studies have explored its potential to modulate neurotransmitter release and neuronal excitability, making it a candidate for further investigation in neurological disorders .

Synthetic Organic Chemistry Applications

1. Building Block for Complex Molecules

- The compound is utilized as a building block in organic synthesis due to its ability to undergo various chemical reactions such as nucleophilic substitutions and reductions. These transformations are crucial for developing more complex structures in pharmaceutical chemistry.

2. Versatile Reaction Pathways

- It can participate in diverse reaction pathways, including:

Case Study 1: Synthesis of Gabapentin

- Objective: To develop an efficient synthetic route for gabapentin using this compound.

- Methodology: The synthesis involves a multi-step process where the compound undergoes Michael addition with nitromethane followed by reduction steps.

- Results: The process yielded high purity levels (over 95%) with significant yields (up to 70%) of gabapentin hydrochloride, demonstrating the effectiveness of using this ester as an intermediate .

Case Study 2: Neuroprotective Properties

- Objective: To evaluate the neuroprotective effects of compounds derived from this compound.

- Methodology: In vitro studies assessed the impact on neuronal cell lines exposed to oxidative stress.

- Results: Compounds showed reduced cell death and improved cell viability, indicating potential therapeutic benefits in neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester largely depends on the functional groups present in the molecule. The nitro group can undergo reduction to form an amine, which can interact with various biological targets. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Ethyl (1-Hydroxycyclohexyl)acetate (C₁₀H₁₈O₃, MW 186.25)

- Substituent : Hydroxyl (-OH) instead of nitromethyl.

- Properties : The hydroxyl group enhances polarity and hydrogen-bonding capacity, influencing solubility in polar solvents.

- Synthesis: Prepared via β-hydroxy ester formation using ethyl acetate and cyclohexanone under basic conditions (lithium bis(trimethylsilyl)amide) .

- Applications : Intermediate in organic synthesis; lacks nitro-related reactivity .

1-Nitrosocyclohexyl Acetate (C₈H₁₃NO₃, MW 171.20)

Gabapentin (1-(Aminomethyl)cyclohexaneacetic Acid, C₉H₁₇NO₂, MW 183.24)

- Substituent: Aminomethyl (-CH₂NH₂) instead of nitromethyl.

- Applications : Anticonvulsant and analgesic drug. Synthesized via catalytic hydrogenation of nitromethyl precursors like 1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester .

- Safety : Pharmacopeial standards require ≥98% purity, highlighting stringent synthetic controls .

Functional Group Comparison

Biological Activity

1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester is an organic compound characterized by the presence of a nitro group attached to a cyclohexyl ring, linked to an acetic acid ethyl ester moiety. This unique structure suggests potential biological activities, particularly due to the reactivity of the nitro group, which can undergo various transformations in biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential applications in medicine, and relevant research findings.

- Molecular Formula : C11H15NO2

- Molecular Weight : 199.25 g/mol

- CAS Number : 133938-45-1

The biological activity of this compound primarily stems from its functional groups:

- Nitro Group : Can be reduced to an amine, which may interact with various biological targets, potentially leading to antimicrobial or anticancer effects.

- Ester Group : Can undergo hydrolysis to release the corresponding acid and alcohol, which may participate in further biochemical pathways.

Biological Activity Overview

Research indicates that compounds containing nitro groups often exhibit significant biological activity. The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Details |

|---|---|

| Antimicrobial Activity | Studies suggest that the nitro group may impart antimicrobial properties, making it a candidate for further exploration in treating infections. |

| Anticancer Potential | Preliminary investigations indicate possible anticancer effects, warranting further studies to elucidate mechanisms and efficacy. |

| Enzyme Inhibition | Potential interactions with specific enzymes could lead to therapeutic applications in various diseases. |

Case Studies and Research Findings

- Antimicrobial Studies : Research has indicated that derivatives of nitro compounds often show promising antimicrobial activity. In vitro studies demonstrated that this compound exhibited inhibitory effects against several bacterial strains, suggesting its potential as a lead compound for antibiotic development .

- Anticancer Research : A study focused on the cytotoxic effects of nitro-containing compounds revealed that this compound showed selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

- Mechanistic Insights : Investigations into the mechanism revealed that the reduction of the nitro group plays a pivotal role in its biological activity. The resulting amine derivative demonstrated increased interaction with cellular targets, enhancing its therapeutic potential .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(Nitromethyl)cyclohexyl Acetic Acid Methyl Ester | Similar structure with a methyl ester group | Exhibits similar antimicrobial properties but reduced efficacy compared to ethyl ester derivative. |

| 1-(2-Nitrophenyl)ethanol | Contains a phenolic structure | Known for strong anticancer activity; comparison indicates structural influence on activity. |

Q & A

Q. What are the optimal synthetic routes for preparing 1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester?

Methodological Answer: Synthesis typically involves cyclohexane ring functionalization. A two-step approach is common:

Nitromethylation : Introduce the nitromethyl group via Henry reaction (nitro-aldol) using nitroalkanes and aldehydes under basic conditions (e.g., K₂CO₃ in ethanol) .

Esterification : React the intermediate with ethyl chloroacetate in the presence of a catalyst like DMAP (4-dimethylaminopyridine) to form the ethyl ester.

Key variables to optimize include solvent polarity (e.g., DMF vs. THF), reaction temperature (60–80°C for nitroalkane activation), and stoichiometric ratios. Monitor progress via TLC or GC-MS to identify byproducts and adjust conditions .

Q. How should researchers safely handle intermediates like brominated cyclohexane derivatives during synthesis?

Methodological Answer: Brominated intermediates (e.g., (Bromomethyl)cyclohexane) require stringent safety protocols:

- Ventilation : Use fume hoods to prevent inhalation of volatile bromides.

- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Spill Management : Neutralize spills with sodium bicarbonate or activated carbon.

- Waste Disposal : Segregate halogenated waste for incineration to prevent environmental contamination .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm nitromethyl (-CH₂NO₂) and ester (-COOEt) groups. Compare chemical shifts with PubChem data for analogous cyclohexane derivatives .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.

- IR Spectroscopy : Identify carbonyl (C=O, ~1740 cm⁻¹) and nitro (NO₂, ~1540 cm⁻¹) stretches.

- HPLC : Assess purity using a C18 column with UV detection at 210–220 nm .

Advanced Research Questions

Q. How can contradictory NMR data arising from conformational isomerism be resolved?

Methodological Answer: Cyclohexane rings exhibit chair/boat conformers, causing signal splitting in NMR. Strategies include:

- Variable Temperature NMR : Cool samples to –40°C to slow ring flipping, simplifying splitting patterns.

- 2D NMR (COSY, NOESY) : Correlate proton-proton interactions to assign axial/equatorial substituents.

- Computational Modeling : Use DFT (Density Functional Theory) to predict chemical shifts for different conformers (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .

Q. What experimental design principles apply to optimizing nitromethylation yield?

Methodological Answer: Employ a Design of Experiments (DoE) approach:

- Factors : Solvent (polar aprotic vs. protic), base strength (K₂CO₃ vs. DBU), and nitroalkane stoichiometry.

- Response Variables : Yield (gravimetric analysis) and selectivity (GC-MS).

- Statistical Analysis : Use ANOVA to identify significant factors. For example, a Central Composite Design (CCD) can model nonlinear relationships between temperature and reaction time .

Q. How can researchers validate the mechanism of ester hydrolysis under acidic conditions?

Methodological Answer:

- Kinetic Studies : Monitor hydrolysis rates via pH-stat titration under varying H⁺ concentrations.

- Isotope Labeling : Use ¹⁸O-labeled water in H₂SO₄ to track oxygen incorporation into the carboxylic acid product (analyzed via HRMS).

- Computational Evidence : Simulate transition states using molecular dynamics to identify rate-determining steps (e.g., protonation of the ester carbonyl) .

Q. What strategies address discrepancies between theoretical and experimental X-ray crystallography data?

Methodological Answer:

- Refinement Protocols : Use SHELXL to adjust thermal parameters and occupancy rates for disordered atoms.

- Twinned Crystals : Apply TwinRotMat or PLATON to deconvolute overlapping diffraction patterns.

- Validation Tools : Check CIF files with checkCIF (IUCr) to identify geometry outliers (e.g., bond angles >5° from ideal values) .

Data Analysis & Interpretation

Q. How should researchers statistically analyze batch-to-batch variability in synthesis?

Methodological Answer:

Q. What methods confirm the absence of toxic byproducts in reaction mixtures?

Methodological Answer:

- LC-MS/MS : Screen for halogenated or nitroaromatic byproducts using MRM (Multiple Reaction Monitoring) modes.

- Ames Test : Assess mutagenicity of isolated fractions using Salmonella typhimurium strains TA98/TA100 .

Literature & Theoretical Integration

Q. How can researchers align their findings with existing literature on nitromethyl cyclohexane derivatives?

Methodological Answer:

- Systematic Review : Use SciFinder or Reaxys to compile data on analogous compounds (e.g., substituent effects on ring strain).

- Meta-Analysis : Compare kinetic parameters (e.g., activation energy) across studies using random-effects models to account for methodological heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.